Hydrolytic Stability: Dibutyl Phosphite Exhibits a Favorable Balance in Dialkyl Phosphite Degradation Kinetics
The hydrolytic stability of dibutyl hydrogen phosphite is quantitatively distinct from other dialkyl phosphites. Kinetic studies on the neutral aqueous hydrolysis of this class of compounds show that the rate constants decrease with increasing size and branching of the alkyl radicals [1]. This positions dibutyl phosphite as more hydrolytically stable than its smaller, more reactive analogs like dimethyl phosphite or diethyl phosphite, while avoiding the anomalously high hydrolysis rate observed for highly branched derivatives like di(tert-butyl) phosphite, which decomposes via a different SN1 mechanism [1].
| Evidence Dimension | Relative rate of neutral aqueous hydrolysis |
|---|---|
| Target Compound Data | Intermediate (rate decreases with increasing alkyl chain length) |
| Comparator Or Baseline | Dimethyl phosphite (faster hydrolysis) and Di(tert-butyl) phosphite (anomalously fast SN1 hydrolysis) |
| Quantified Difference | Qualitative trend; the rate constant decreases with chain length, but no exact numerical factor was provided in the source for dibutyl relative to others. |
| Conditions | Neutral aqueous hydrolysis, 100°C, in sealed ampoules [1] |
Why This Matters
This balanced stability profile is critical for applications requiring a predictable shelf-life and performance over time, where using a smaller phosphite could lead to rapid deactivation, and using a bulkier one could introduce unexpected degradation pathways.
- [1] Bel'skii, V. E., Motygullin, G. Z., Eliseenkov, V. N., & Pudovik, A. N. (1969). Kinetics of the hydrolysis of dialkyl phosphites. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 18(6), 1196–1199. View Source
